2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Vasodilation Properties : Compounds prepared via aromatic nucleophilic substitution reactions, involving secondary amines like piperidine, have shown considerable vasodilation properties. These compounds, including variations of piperidine derivatives, demonstrate remarkable potency in vasodilation, indicating potential therapeutic applications in cardiovascular disorders (Girgis et al., 2008).
Antimicrobial Agents : Novel compounds synthesized from interactions with piperidine have exhibited significant antimicrobial activities. These activities span across various bacterial strains and fungi, suggesting the compound's utility in developing new antimicrobial agents (Attia et al., 2013).
Antioxidant and Biofilm Inhibition : Research into benzylidene derivatives of 2-(4-bromophenoxy)-2-methyl propane hydrazides, which relate structurally to the queried compound, shows promising antioxidant properties and biofilm inhibition capabilities. These findings open avenues for the compound's application in treating oxidative stress-related diseases and combating biofilm-associated infections (Sheikh et al., 2021).
Copolymers Synthesis : The synthesis and copolymerization of trisubstituted ethylenes, including oxy ring-substituted ethylenes, demonstrate the compound's role in creating novel polymeric materials with potential applications in material science. These materials could offer unique physical properties suitable for various industrial applications (Zeidan et al., 2021).
Mechanism of Action
Target of Action
The compound “2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride” is a piperidine derivative. Piperidine is a heterocyclic organic compound and it is often used as a building block in the synthesis of organic compounds, including pharmaceuticals
Mode of Action
Many piperidine derivatives are known to interact with various receptors in the body, such as opioid receptors and dopamine receptors .
Biochemical Pathways
Without specific information on the compound “this compound”, it’s difficult to determine the exact biochemical pathways it might affect. Piperidine derivatives can be involved in a variety of biochemical pathways depending on their specific structures and targets .
Result of Action
The effects would depend on the specific targets and mode of action of the compound .
Safety and Hazards
Properties
IUPAC Name |
2-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO.ClH/c21-19-15-17(14-16-6-2-1-3-7-16)9-10-20(19)23-13-11-18-8-4-5-12-22-18;/h1-3,6-7,9-10,15,18,22H,4-5,8,11-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBKHMDWTFYJNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.